Coenzyme Q1

Descripción general

Descripción

Coenzyme Q1 (CoQ1), also known as ubiquinone-1, is an electron acceptor and a derivative of the mitochondrial electron transport chain cofactor CoQ10 . It is localized to the hydrophobic domain of the phospholipid bilayer of mitochondria, plasma lipoproteins, and other biological membranes . It has been used as an electron acceptor to study a range of oxidoreductases as isolated enzymes, in subcellular fractions, in intact cells in culture, and in perfused organs .

Synthesis Analysis

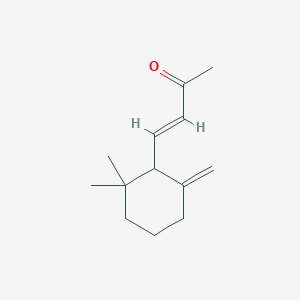

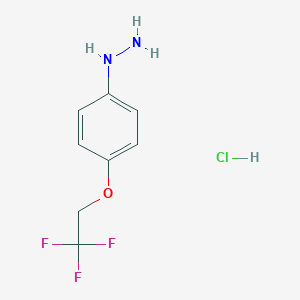

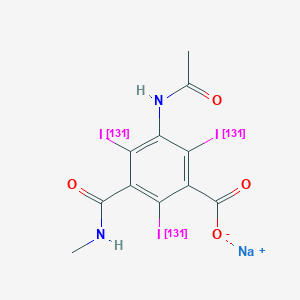

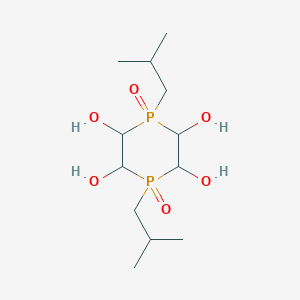

Coenzyme Q1 is synthesized in a moderate yield by a two-step procedure involving the key reaction of an allyl bromide with Coenzyme Q0 through a redox chain reaction . This reaction is efficient and can be used for the synthesis of other Coenzyme Q compounds .

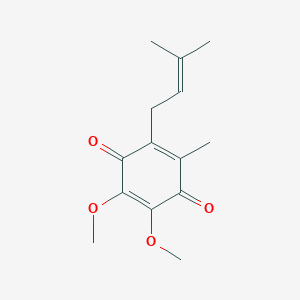

Molecular Structure Analysis

Coenzyme Q1 has a molecular formula of C14H18O4 . It is a ubiquinone homolog with a short isoprenoid side chain . It belongs to the class of organic compounds known as ubiquinones . These are coenzyme Q derivatives containing a 5, 6-dimethoxy-3-methyl (1,4-benzoquinone) moiety to which an isoprenoid group is attached at ring position 2 (or 6) .

Chemical Reactions Analysis

Coenzyme Q1 is involved in various chemical reactions. It serves as an electron carrier in aerobic respiration . It reacts within mitochondria to promote ATP synthesis and also integrates a plethora of metabolic pathways and regulates mitochondrial oxidative stress . The redox chemistry of coenzyme Q members in non-aqueous aprotic organic solvents can be described by two consecutive one-electron transfer steps .

Physical And Chemical Properties Analysis

Coenzyme Q1 has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . It is an amphipathic CoQ10 homolog that has a tail consisting of five isoprene units . It is localized to the hydrophobic domain of the phospholipid bilayer of mitochondria, plasma lipoproteins, and other biological membranes .

Aplicaciones Científicas De Investigación

Neurological Research

Ubiquinone-1 plays a significant role in neurological studies due to its impact on neuronal voltage-gated sodium currents. It has been observed to modulate these currents in pituitary neurons, which can influence neuronal excitability . This modulation is crucial for understanding various neurological conditions and could lead to advancements in treatments for diseases that affect neuronal signaling.

Antioxidant Mechanisms

As an endogenous lipid antioxidant, Ubiquinone-1 is involved in protecting against peroxidation in the pituitary-dependent hormonal system . Research into its antioxidant properties can provide insights into the prevention of oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases.

Mitochondrial Function

Ubiquinone-1 actively participates in mitochondrial redox reactions. Its role in the electron transport chain is essential for ATP production and energy metabolism . Understanding its function can lead to better management of metabolic disorders and contribute to the development of energy-enhancing supplements.

Computational Biology

The identification and analysis of Ubiquinone-binding proteins (UBPs) through computational methods offer insights into the pathways associated with ubiquinones . This research can lead to the discovery of new drug targets and enhance our understanding of cellular processes.

Cardiovascular Health

Ubiquinone-1 supplementation has been associated with benefits for cardiovascular health. Its role in mitochondrial oxidative phosphorylation is particularly important for organs with high energy requirements, such as the heart . Studies in this area could lead to new therapies for heart diseases.

Cancer Research

Research has indicated that Ubiquinone-1 may have applications in cancer treatment due to its antioxidative activity. By modulating oxidative stress within cells, it could potentially play a role in cancer prevention and therapy .

Mecanismo De Acción

Ubiquinone-1, also known as Coenzyme Q1 or CoQ1, is a crucial component of the mitochondrial electron transport chain, playing a significant role in cellular bioenergetics . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of Ubiquinone-1.

Target of Action

Ubiquinone-1 primarily targets various proteins involved in the mitochondrial electron transport chain . These include the photosynthetic reaction center cytochrome c subunit, reaction center protein H chain, L chain, M chain, and several subunits of succinate dehydrogenase . These targets play a crucial role in energy production within cells.

Mode of Action

Ubiquinone-1 interacts with its targets by accepting and donating electrons, facilitating the transfer of electrons within the mitochondrial electron transport chain . This redox cycling between different states (fully oxidized, partially reduced, and fully reduced) forms the basis of its function as an electron carrier .

Biochemical Pathways

Ubiquinone-1 is involved in the mitochondrial oxidative phosphorylation pathway, aiding in the production of adenosine triphosphate (ATP), the primary energy source of cells . The biosynthesis of Ubiquinone-1 requires multiple steps, most of which are common to bacteria and eukaryotes . Despite the essential role of Ubiquinone-1, studies demonstrate a cell type-specific and nonlinear relationship between cellular Ubiquinone-1 content and the level of mitochondrial function .

Pharmacokinetics

Upon intravenous administration in rats, Ubiquinone-1 was found to replenish the tissue content in individual organs despite different total clearances of Ubiquinol and Ubiquinone .

Result of Action

The action of Ubiquinone-1 results in the production of ATP, which is involved in energy transfer within cells . It also acts as a potent antioxidant, preventing lipid peroxidation and oxidation of proteins and DNA mediated by lipid hydroperoxides .

Action Environment

Ubiquinone-1 is a lipophilic molecule present in all eukaryotic species and probably every cell . It is found in the plasma membrane and several endomembrane systems . The environment, particularly the presence of oxygen, can influence the biosynthesis of Ubiquinone-1 . For instance, novel results show that Ubiquinone-1 can be produced by a pathway independent of dioxygen, suggesting that Ubiquinone-1 may participate in anaerobiosis .

Safety and Hazards

When handling Coenzyme Q1, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Coenzyme Q1 has become an interesting target for biotechnological production due to its antioxidative effect and benefits in supplementation to patients with various diseases . With expanding knowledge about CoQ1 biosynthesis and exploration of new strategies for strain engineering, microbial CoQ1 production is expected to improve .

Propiedades

IUPAC Name |

2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOECUQMRSRVZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223001 | |

| Record name | Ubiquinone Q1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ubiquinone-1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Ubiquinone-1 | |

CAS RN |

727-81-1 | |

| Record name | Coenzyme Q1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=727-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone Q1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000727811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone Q1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 727-81-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ubiquinone Q1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COENZYME Q1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR17826E4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ubiquinone-1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)

![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)